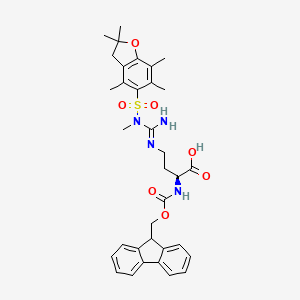

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-methyl-3-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)guanidino)butanoic acid

カタログ番号:

B15330076

分子量:

648.8 g/mol

InChIキー:

MZIOWVCUXXEMLE-NDEPHWFRSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

The compound (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(3-methyl-3-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)guanidino)butanoic acid is a structurally complex amino acid derivative. Key features include:

- Fmoc Protection: The fluorenylmethoxycarbonyl (Fmoc) group at the N-terminus, commonly used in peptide synthesis for temporary amine protection .

- (S)-Configuration: Stereochemical specificity at the second carbon, critical for bioactivity and synthetic applications.

- Butanoic Acid Backbone: A four-carbon chain terminating in a carboxylic acid group.

特性

分子式 |

C34H40N4O7S |

|---|---|

分子量 |

648.8 g/mol |

IUPAC名 |

(2S)-4-[[amino-[methyl-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]amino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

InChI |

InChI=1S/C34H40N4O7S/c1-19-20(2)30(21(3)26-17-34(4,5)45-29(19)26)46(42,43)38(6)32(35)36-16-15-28(31(39)40)37-33(41)44-18-27-24-13-9-7-11-22(24)23-12-8-10-14-25(23)27/h7-14,27-28H,15-18H2,1-6H3,(H2,35,36)(H,37,41)(H,39,40)/t28-/m0/s1 |

InChIキー |

MZIOWVCUXXEMLE-NDEPHWFRSA-N |

異性体SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N(C)C(=NCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |

正規SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N(C)C(=NCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |

製品の起源 |

United States |

類似化合物との比較

Structural Analogs with Modified Side Chains

Compound A : (S)-2-((Fmoc)amino)-4-methoxybutanoic acid

- Structure: Shares the Fmoc-protected amino acid backbone but replaces the sulfonated guanidino group with a methoxy (-OCH₃) substituent.

- Properties : Increased hydrophilicity due to the methoxy group; lacks the steric bulk of the pentamethyl dihydrobenzofuran-sulfonyl moiety .

- Applications : Primarily used in peptide synthesis where minimal side-chain interference is desired.

Compound B : (S)-2-((Fmoc)amino)-6-(3-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)guanidino)hexanoic acid (CAS 1159680-21-3)

- Structure: Hexanoic acid backbone (six carbons) with the same sulfonated guanidino group.

- Properties : Molecular weight 662.80 vs. ~600–620 for the target compound; longer chain may enhance lipophilicity and alter binding kinetics .

- Applications: Potential use in extended peptide chains or where increased flexibility is required.

Analogs with Sulfonamide/Sulfonyl Modifications

Compound C : (S)-2-((Fmoc)(methyl)amino)-4-(4,4-difluoropiperidin-1-yl)butanoic acid

- Structure: Features a difluoropiperidine group instead of the sulfonated guanidino side chain.

- Properties: Fluorine atoms enhance metabolic stability and electronegativity; lacks the hydrogen-bonding capacity of the guanidino group .

- Applications : Explored in fluorinated drug candidates targeting central nervous system receptors.

Compound D : (S)-2-((Fmoc)(methyl)amino)-6-(3-(pentamethylbenzofuran)sulfonyl)hexanoic acid (CAS 2044711-15-9)

- Structure : Sulfonamide (vs. sulfonated guanidine) linked to a pentamethylbenzofuran group.

- Properties : Sulfonamide’s lower basicity compared to guanidine may reduce ionic interactions; benzofuran contributes to aromatic stacking .

Analogs with Aromatic or Heterocyclic Substituents

Compound E : (S)-2-((Fmoc)amino)-3-(o-tolyl)propanoic acid (CAS 211637-75-1)

- Structure: Propanoic acid backbone with an ortho-tolyl (methylphenyl) group.

- Properties : Hydrophobic aromatic side chain; molecular weight 401.45 vs. ~600 for the target compound .

- Applications : Used in hydrophobic peptide motifs or as a building block for enzyme inhibitors.

Compound F : (S)-2-((Fmoc)amino)-5-(3,5-dimethylphenyl)pentanoic acid

- Structure: Pentanoic acid chain with a dimethylphenyl group.

- Properties: Enhanced lipophilicity and steric hindrance compared to the target compound’s guanidino-sulfonyl group .

Key Comparative Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。